Braylin Braylin
Brand Name: Vulcanchem
CAS No.: 6054-10-0
VCID: VC0015695
InChI: InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
SMILES: CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Braylin

CAS No.: 6054-10-0

VCID: VC0015695

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Braylin - 6054-10-0

Description

"Braylin" can refer to a few different things:

As a Name: Braylin is a modern, gender-neutral English name that combines the names Bray and Lynn . Bray is a Cornish surname originating from the term bre, meaning "hill," while Lynn is a Welsh surname meaning "lake" . The name could refer to someone from a hillside . Variations of the name include Braylynn, Braylen, Braelyn, Brailyn, and Braelynn . As a first name, Braylin is of American origin and means a combination of Bray and Lin . People who like the name Braylin also like Brielle, Adalyn, Braylee, Brynn .

As a Chemical Compound: Braylin (C15H14O4) is a natural coumarin . It contains 33 atoms, including 14 hydrogen, 15 carbon, and 4 oxygen atoms . It has 35 bonds: 21 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Braylin has shown concentration-dependent suppressive activity on activated macrophages and reduces the production of nitrite, IL-1beta, TNF-alpha, and IL-6 by J774 cells or peritoneal exudate macrophages stimulated with LPS and IFN-gamma . Molecular docking calculations suggest Braylin may act as a glucocorticoid receptor ligand . Other names for Braylin are Brayelin, and 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one .

CAS No. 6054-10-0
Product Name Braylin
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Standard InChI InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3
Standard InChIKey UOFNVZWWIXXTMZ-UHFFFAOYSA-N
SMILES CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Canonical SMILES CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C
Appearance Oil
PubChem Compound 618370
Last Modified Sep 16 2023

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